2-Chloro-3-fluoro-4-iodo-1-methoxybenzene
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Overview
Description
2-Chloro-3-fluoro-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C₇H₅ClFIO and a molecular weight of 286.47 g/mol It is a substituted benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups on the benzene ring
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the electrophilic aromatic substitution reactions, where the benzene ring undergoes successive substitutions to introduce the chlorine, fluorine, iodine, and methoxy groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-3-fluoro-4-iodo-1-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the halogenated benzene to less substituted derivatives.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-fluoro-4-iodo-1-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformations through electrophilic or nucleophilic mechanisms. The molecular targets and pathways involved vary based on the reaction type and conditions .
Comparison with Similar Compounds
2-Chloro-3-fluoro-4-iodo-1-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
2-Chloro-1-fluoro-3-iodo-4-methoxybenzene: Similar structure but different substitution pattern.
1-Fluoro-4-iodo-2-methoxybenzene: Lacks the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-2-fluoro-1-iodo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFLTNFWPUOXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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